Crystallographically Validated Binding Mode to BRD4 BD1 at 1.63 Å Resolution
BRD4 Inhibitor-12 (identified as 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one) has a solved crystal structure in complex with the first bromodomain of human BRD4 (BRD4 BD1), deposited as PDB ID: 4HBV [1]. This structure, refined to 1.63 Å resolution, provides atomic-level detail of the ligand's binding pose, including key interactions with conserved water molecules and the acetyl-lysine binding pocket [2]. In contrast, many in-class compounds, including the clinical candidate JQ1, were initially characterized in solution and only later crystallized, often in different bromodomain constructs [3].
| Evidence Dimension | Availability of high-resolution (≤ 2.0 Å) co-crystal structure with BRD4 BD1 in a publicly accessible database. |
|---|---|
| Target Compound Data | PDB 4HBV, 1.63 Å resolution, ligand 15E bound to BRD4 BD1 (residues 42-168) [1]. |
| Comparator Or Baseline | JQ1: First BRD4 BD1 co-crystal structure (PDB 3MXF) released in 2010 at 2.0 Å resolution [3]. |
| Quantified Difference | BRD4 Inhibitor-12 structure has higher nominal resolution (1.63 Å vs 2.0 Å) and was deposited in 2012, making it an early, high-quality structural reference for quinazolinone-based bromodomain inhibitors. |
| Conditions | X-ray diffraction of recombinant human BRD4 BD1 with co-crystallized ligand. |
Why This Matters
A publicly available, high-resolution co-crystal structure enables precise computational modeling, structure-based design of derivatives, and rigorous validation of binding hypotheses, reducing experimental risk for teams developing novel BRD4-targeting agents.
- [1] PDB ID: 4HBV. (2012). Crystal Structure of the first bromodomain of human BRD4 in complex with a quinazolin ligand. View Source
- [2] Fish, P. V., et al. (2012). Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J. Med. Chem., 55(22), 9831-9837. View Source
- [3] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
